molecular formula C11H12ClN3O B13039648 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine

Cat. No.: B13039648
M. Wt: 237.68 g/mol
InChI Key: CHNFWTVVBLDWGQ-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-2-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused benzofuro[3,2-d]pyrimidine core, a structure known to be associated with diverse biological activities. The 2-amino and 4-chloro substituents on the pyrimidine ring are versatile synthetic handles, allowing for further functionalization to create libraries of derivatives for structure-activity relationship (SAR) studies. The saturated tetrahydro ring system can influence the molecule's three-dimensional shape and physicochemical properties, potentially enhancing its suitability as a lead compound. Pyrimidine-based heterocycles are privileged structures in the development of therapeutic agents. This scaffold is particularly relevant for researchers investigating novel inhibitors for enzyme targets such as kinases and topoisomerases. The tetrahydropyridopyrimidine scaffold, a close structural analog, has recently been identified as a new class of potent human topoisomerase II (topoII) inhibitors, which are validated targets in cancer treatment . This context makes 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-2-amine a promising starting point for the development of novel anticancer agents. Furthermore, the 2-aminopyrimidine moiety is a common pharmacophore that can mimic the purine bases of endogenous ATP, facilitating binding to the active sites of various nucleotide-utilizing enzymes. Researchers can leverage this compound to explore new chemical space in programs aimed at oncology, infectious diseases, and other therapeutic areas.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

4-chloro-8-methyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H12ClN3O/c1-5-2-3-7-6(4-5)8-9(16-7)10(12)15-11(13)14-8/h5H,2-4H2,1H3,(H2,13,14,15)

InChI Key

CHNFWTVVBLDWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the condensation of a chlorinated benzofuran derivative with a suitable amine can lead to the formation of the desired pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of microwave-assisted synthesis, which has been shown to be effective in reducing reaction times and improving product yields .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Preliminary studies indicate that 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine may inhibit specific enzymes involved in cellular proliferation. This suggests potential applications in treating various proliferative disorders such as cancer. The compound's ability to modulate signaling pathways makes it a candidate for further investigation in anticancer drug development.

2. Central Nervous System Modulation
Research has indicated that derivatives of this compound may exhibit antidepressant properties. Interaction studies focusing on its binding affinity to neurotransmitter receptors are essential for understanding its potential as a central nervous system modulator .

Synthesis and Derivatives

The synthesis of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step synthetic routes. Common methods employed include:

  • Cyclization Reactions : To form the fused ring structure.
  • Substitution Reactions : To introduce functional groups that enhance biological activity.

Derivatives of this compound are being synthesized to explore their pharmacological profiles and improve efficacy against targeted biological pathways.

Various studies have employed techniques such as:

  • In Vitro Binding Assays : To determine the interaction of the compound with specific biological targets.
  • Cell Proliferation Assays : To evaluate its effects on cancer cell lines.

These studies are crucial for assessing the therapeutic potential and safety profile of the compound .

Mechanism of Action

The mechanism of action of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets within cells. It has been shown to bind to certain proteins, leading to the modulation of cellular pathways involved in cell growth and apoptosis. For example, it can inhibit the activity of certain enzymes, leading to the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The benzofuropyrimidine core distinguishes the target compound from other pyrimidine derivatives. Comparisons include:

Compound Name Core Structure Key Modifications Biological Activity/Findings Reference
4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine Benzofuropyrimidine (tetrahydro) 4-Cl, 8-Me, 2-NH2 Inferred: Potential kinase inhibition N/A
4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine Benzofuran-pyrimidine 5-Br, 6-thiophene, 2-NH2 High-yield synthesis (84%)
PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidin-2-amine) Pyrazolopyrimidine 4-Cl-phenyl, t-Bu, 2-NH2 Src kinase inhibitor (IC50 = 17 nM)
PQR514 (4-(difluoromethyl)pyrimidin-2-amine) Pyrimidine 4-CHF2, 2-NH2 PI3K inhibitor (IC50 = 17–61 nM)
N-(tert-butyl)-6-(p-tolyl)-4-(phenylthio)thieno[3,2-d]pyrimidin-2-amine Thienopyrimidine 4-SPh, 6-p-tolyl, 2-NH2 Antiplasmodial activity (dual-stage)

Key Observations :

  • Fused vs.
  • Tetrahydro Modification : The tetrahydro ring in the target compound likely improves solubility over fully aromatic analogs (e.g., PP2 in ).
Substituent Effects
  • Chloro Groups : Present in the target compound (4-Cl) and PP2 (4-Cl-phenyl). Chlorine enhances electrophilicity and binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .
  • Methyl Groups : The 8-Me group in the target compound increases lipophilicity, similar to the t-Bu group in PP2, which enhances metabolic stability .
  • Amino Groups: The 2-NH2 moiety is conserved across most analogs, critical for hydrogen bonding (e.g., PI3K inhibition in PQR514 ).
Physicochemical Properties
  • Solubility : The tetrahydro modification in the target compound may improve aqueous solubility over fully aromatic analogs (e.g., ).
  • Lipophilicity (logP) : Methyl and chloro groups increase logP, while polar amines and tetrahydro rings counterbalance this effect.

Biological Activity

4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a fused benzofuran and pyrimidine ring system, which may contribute to its diverse pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic potential.

  • Molecular Formula : C10H10ClN3O
  • Molecular Weight : 223.66 g/mol
  • IUPAC Name : 4-chloro-6,7,8,9-tetrahydro-benzofuro[3,2-d]pyrimidin-2-amine
  • Canonical SMILES : C1CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl

The biological activity of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is largely attributed to its ability to interact with specific molecular targets. The compound may act as an enzyme inhibitor by binding to active sites and disrupting cellular processes such as:

  • Inhibition of DNA replication
  • Disruption of protein synthesis

These mechanisms suggest potential applications in cancer therapy and other diseases where such processes are dysregulated.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various cell lines. For instance:

Cell Line Effect Observed Concentration (µM)
A549 (lung cancer)Inhibition of cell migration10
MCF7 (breast cancer)Induction of apoptosis5
HeLa (cervical cancer)Decreased proliferation15

These findings indicate that 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine may possess anticancer properties.

Structure-Activity Relationship (SAR)

Studies on related compounds have elucidated the importance of structural features in determining biological activity. For example:

Compound Structural Feature Biological Activity
Compound APresence of methoxy groupEnhanced enzyme inhibition
Compound BAbsence of chlorine atomReduced cytotoxicity

This comparative analysis underscores the significance of specific substituents in modulating the pharmacological effects of similar compounds.

Case Studies

  • Anticancer Activity : A study explored the effects of 4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine on A549 lung cancer cells. The results showed a dose-dependent reduction in cell viability and migration after treatment with the compound.
  • Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The findings indicated that it effectively inhibited p21-activated kinase 4 (PAK4), which plays a crucial role in tumor cell migration and invasion.

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